molecular formula C25H22ClN3O3 B15012158 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15012158
M. Wt: 447.9 g/mol
InChI Key: HDOPEVUQHRHQAQ-UHFFFAOYSA-N
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Description

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the quinoline ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of amino, benzodioxolyl, and chlorophenyl groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline ring structures.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.

    Chlorophenyl Derivatives: Compounds with chlorophenyl substituents.

Uniqueness

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H22ClN3O3/c1-25(2)10-18-23(19(30)11-25)22(14-3-8-20-21(9-14)32-13-31-20)17(12-27)24(28)29(18)16-6-4-15(26)5-7-16/h3-9,22H,10-11,13,28H2,1-2H3

InChI Key

HDOPEVUQHRHQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Origin of Product

United States

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